molecular formula C18H21NO2S B2941641 N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1049524-83-5

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No. B2941641
CAS RN: 1049524-83-5
M. Wt: 315.43
InChI Key: YERIMZYQZFXJNE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, also known as CTAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTAP has been shown to have a high affinity and selectivity for the mu-opioid receptor, making it a valuable tool for scientific research.

Mechanism of Action

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide acts as a competitive antagonist of the mu-opioid receptor, binding to the receptor and blocking the binding of endogenous opioids such as endorphins and enkephalins. This results in a decrease in the activity of the mu-opioid receptor and a reduction in the effects of opioids such as pain relief, reward, and addiction.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of opioid-induced analgesia, the prevention of opioid-induced tolerance and dependence, and the reversal of opioid-induced respiratory depression. N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has also been shown to have potential therapeutic applications in the treatment of opioid addiction, as it can block the rewarding effects of opioids and reduce the risk of relapse.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is its high affinity and selectivity for the mu-opioid receptor, which makes it a valuable tool for studying the physiological and biochemical effects of this receptor. However, one limitation of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is its potential for off-target effects, as it may bind to other receptors in addition to the mu-opioid receptor. Additionally, the use of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide in laboratory experiments may be limited by its cost and availability.

Future Directions

There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and its potential therapeutic applications. One area of interest is the development of novel mu-opioid receptor antagonists with improved selectivity and efficacy. Another area of interest is the investigation of the potential therapeutic applications of mu-opioid receptor antagonists in the treatment of chronic pain and opioid addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and other mu-opioid receptor antagonists, as well as their potential for off-target effects.

Synthesis Methods

The synthesis of N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenyl magnesium bromide with 2-bromo thiophene, followed by the reaction of the resulting intermediate with cyclopentanone. The final step involves the reaction of the resulting cyclopentanone intermediate with 2-chloroethyl isocyanate to yield the final product.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been widely used in scientific research to study the mu-opioid receptor and its role in pain, reward, and addiction. It has been shown to be a potent and selective antagonist of the mu-opioid receptor, making it a valuable tool for studying the physiological and biochemical effects of this receptor. N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been used to investigate the mechanisms of opioid tolerance, dependence, and withdrawal, as well as the potential therapeutic applications of mu-opioid receptor antagonists.

properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2S/c1-13-7-8-15(21-2)14(12-13)19-17(20)18(9-3-4-10-18)16-6-5-11-22-16/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERIMZYQZFXJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2(CCCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-methylphenyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

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